6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
Description
6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, methoxyphenyl groups, and a sulfanylidenepyrimidinone moiety
Properties
IUPAC Name |
6-hydroxy-1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-25-14-7-3-12(4-8-14)20-11-16-17(23)21-19(27)22(18(16)24)13-5-9-15(26-2)10-6-13/h3-11,24H,1-2H3,(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRYFIQSLXOKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(N(C(=S)NC2=O)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanylidenepyrimidinone Moiety: This step may involve the reaction of the pyrimidinone core with sulfur-containing reagents under specific conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
6-Hydroxy-1-(4-methoxyphenyl)-5-[(4-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can be compared with similar compounds such as:
- 2-Hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside
- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
